Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)-
Description
Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)- is a benzophenone derivative featuring a 4-bromophenyl group and a 4-methoxy-3-methylphenyl group attached to a central carbonyl. Its molecular formula is C₁₅H₁₃BrO₂, with a molecular weight of 305.17 g/mol. The bromine atom introduces electron-withdrawing effects, while the methoxy and methyl groups contribute electron-donating and steric influences, respectively.
Properties
CAS No. |
89946-90-7 |
|---|---|
Molecular Formula |
C15H13BrO2 |
Molecular Weight |
305.17 g/mol |
IUPAC Name |
(4-bromophenyl)-(4-methoxy-3-methylphenyl)methanone |
InChI |
InChI=1S/C15H13BrO2/c1-10-9-12(5-8-14(10)18-2)15(17)11-3-6-13(16)7-4-11/h3-9H,1-2H3 |
InChI Key |
WASPSACMTYEINR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Br)OC |
Origin of Product |
United States |
Preparation Methods
Classical Friedel-Crafts Protocol
The most widely reported method involves Friedel-Crafts acylation, leveraging 3-bromobenzoyl chloride and 4-methoxy-3-methylbenzene (or its derivatives) in the presence of AlCl₃ as a Lewis acid catalyst.
Reaction Conditions:
-
Solvent: Dichloromethane (DCM)
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Temperature: 0°C to room temperature (20–25°C)
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Atmosphere: Inert gas (N₂ or Ar)
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Molar Ratios:
-
Acyl chloride : Arene = 1 : 1.25
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AlCl₃ : Acyl chloride = 1.25 : 1
-
Procedure:
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Cooling and Mixing: 3-Bromobenzoyl chloride (178 g, 0.82 mol) and 4-methoxy-3-methylbenzene (110 g, 1.03 mol) are dissolved in DCM (2.0 L) and cooled to 0°C.
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Catalyst Addition: AlCl₃ (138 g, 1.03 mol) is added in portions under N₂.
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Reaction Progress: The mixture stirs overnight at room temperature.
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Workup: Quenched with 20% HCl (1.5 L), extracted with DCM, washed with brine, dried (Na₂SO₄), and concentrated.
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Purification: The crude product is washed with hexane to yield 84% pure product .
Key Advantages:
Limitations:
-
Requires strict anhydrous conditions.
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AlCl₃ generates stoichiometric waste, complicating green chemistry metrics.
Iron(III) Chloride-Catalyzed Variant
An alternative Friedel-Crafts approach substitutes AlCl₃ with FeCl₃ , enhancing regioselectivity for sterically hindered substrates.
Reaction Conditions:
-
Solvent: 1,2-Dichloroethane
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Temperature: 0°C (initial), then 95°C (workup)
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Catalyst: FeCl₃ (1.1 equiv)
Procedure:
-
Acyl Chloride Formation: 3-Bromobenzoic acid is treated with oxalyl chloride (5.2 mL, 60 mmol) in 1,2-dichloroethane.
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Coupling: 4-Methoxy-3-methylbenzene (4.5 mL, 48 mmol) and FeCl₃ (5.35 g, 33 mmol) are added at 0°C.
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Workup: The mixture is poured onto ice-water, heated to 95°C, and extracted with isobutanol.
Optimization Insights:
-
FeCl₃ minimizes over-acylation but requires higher temperatures for sterically demanding arenes.
-
Lower yields compared to AlCl₃ are offset by improved selectivity for para-substitution.
Palladium-Catalyzed Cross-Coupling of Dithianes
Umpolung Strategy with Dithiane Precursors
A reversed-polarity method employs 2-aryl-1,3-dithianes as acyl anion equivalents, cross-coupled with aryl bromides under Pd catalysis.
Reaction Conditions:
-
Catalyst: Pd(NiXantphos) (2 mol%)
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Base: NaN(SiMe₃)₂ (1.2 equiv)
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Solvent: THF
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Temperature: Room temperature
Procedure:
-
Metallation: 2-(4-Methoxy-3-methylphenyl)-1,3-dithiane is deprotonated with NaN(SiMe₃)₂.
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Cross-Coupling: 4-Bromophenyl bromide (1.1 equiv) reacts with the metallated dithiane.
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Hydrolysis: The resulting 2,2-diaryl-dithiane is treated with Selectfluor and H₂O to yield the ketone.
Performance:
Advantages:
-
Avoids strong Lewis acids.
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Enables one-pot synthesis of diaryl ketones.
Hydrolysis of Geminal Diaryl Dithianes
Oxidative Hydrolysis with Molecular Iodine
Dithiane intermediates from Method 2 are cleaved using I₂/H₂O or N-bromosuccinimide (NBS) .
Conditions:
-
Reagent: I₂ (2 equiv) in THF/H₂O (4:1)
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Time: 2–4 hours
Outcome:
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Byproducts: Traces of disulfides, removed via silica gel filtration.
Comparative Analysis of Methods
Industrial-Scale Considerations
Process Intensification
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Continuous Flow Synthesis: Patent WO2013/40790 describes a continuous Friedel-Crafts process for analogs, achieving 85% yield with in-line purification.
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Catalyst Recycling: FeCl₃ can be recovered via aqueous extraction, reducing waste.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-bromo-4-methoxy-3-methylbenzophenone.
Reduction: Formation of 4-bromo-4-methoxy-3-methylbenzyl alcohol.
Substitution: Formation of 4-amino-4-methoxy-3-methylbenzophenone or 4-thio-4-methoxy-3-methylbenzophenone.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (4-bromophenyl)(4-methoxy-3-methylphenyl)- is with a molecular weight of approximately 304.2 g/mol. The compound features a bromophenyl group and a methoxy-substituted phenyl group, which contribute to its unique chemical reactivity and biological activity.
Anticancer Activity
Research has highlighted the potential of (4-bromophenyl)(4-methoxy-3-methylphenyl)- as an anticancer agent. A study demonstrated that this compound exhibited significant inhibitory effects on tumor growth in xenograft models. The mechanism was linked to its ability to inhibit telomerase activity, which is crucial for cancer cell proliferation .
Case Study:
- Study Title: "Discovery of (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone"
- Findings: The compound showed high antiproliferative capacity against SMMC-7721 cells with an IC50 value indicating effective inhibition of cancer cell growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Building Block in Organic Chemistry
(4-bromophenyl)(4-methoxy-3-methylphenyl)- serves as a valuable building block in organic synthesis. Its unique structure allows chemists to modify it further to create more complex molecules with desired properties.
Synthetic Routes:
- The synthesis typically involves multi-step reactions including bromination, methoxylation, and amidation processes that yield derivatives with enhanced functionalities.
Reactivity and Transformations
The compound can undergo various chemical transformations such as oxidation and reduction, making it versatile for synthetic applications. For instance:
- Oxidation: Can be oxidized to form sulfoxides or sulfones.
- Reduction: Can be reduced to yield amines or alcohols depending on the conditions used.
Organic Semiconductors
Due to its electronic properties imparted by the bromine and methoxy groups, (4-bromophenyl)(4-methoxy-3-methylphenyl)- is being explored for applications in organic electronics, particularly in the development of organic semiconductors and photovoltaic cells.
Application Insights:
- The compound's ability to facilitate π-π interactions enhances its potential as a material in organic light-emitting diodes (OLEDs) and solar cells.
Mechanism of Action
The mechanism of action of Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)- involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Methanone, (4-Methoxy-3-Methylphenyl)(3-Methylphenyl)- (CAS 41295-28-7)
- Molecular Formula : C₁₆H₁₆O₂
- Molecular Weight : 240.30 g/mol
- Key Differences :
- Replaces the 4-bromophenyl group with a 3-methylphenyl group.
- Lacks bromine, reducing electron-withdrawing effects and molecular weight.
- Applications : Used as an herbicide (e.g., Kayacure MBP) and precursor for brominated derivatives .
- Physical Properties : Melting point = 62.25°C; solubility = 2 mg/L (20°C). The absence of bromine likely enhances solubility compared to the target compound .
(4-Bromophenyl)(Phenyl)Methanone (4-Bromobenzophenone)
- Molecular Formula : C₁₃H₉BrO
- Molecular Weight : 261.11 g/mol
- Key Differences :
(4-Fluorophenyl)(4-Hydroxy-3-Methylphenyl)Methanone
- Molecular Formula : C₁₄H₁₁FO₂
- Molecular Weight : 242.24 g/mol
- Key Differences :
(4-Bromophenyl)(Quinolin-3-yl)Methanone
- Molecular Formula: C₁₆H₁₀BrNO
- Molecular Weight : 320.17 g/mol
- Key Differences: Quinoline moiety replaces the 4-methoxy-3-methylphenyl group. Synthesis: Prepared via copper-catalyzed domino reactions (75–89% yields) . Applications: Potential antiviral and anticancer agent due to quinoline’s pharmacological relevance .
Structural and Functional Analysis
Substituent Effects
| Substituent | Electronic Effect | Impact on Properties |
|---|---|---|
| 4-Bromophenyl | Electron-withdrawing | Enhances stability, reduces solubility, increases molecular weight. |
| 4-Methoxy-3-Methylphenyl | Electron-donating | Improves lipophilicity; methoxy group may hinder crystallization. |
| Fluorine (in analogs) | Electron-withdrawing | Increases polarity and metabolic stability compared to bromine. |
| Hydroxyl (in analogs) | Hydrogen-bond donor | Enhances biological activity (e.g., anti-fungal) but reduces membrane permeability. |
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point | Solubility |
|---|---|---|---|
| Target Compound | 305.17 | Not reported | Likely low (est.) |
| Methanone, (4-Methoxy-3-Methylphenyl)(3-Methylphenyl)- | 240.30 | 62.25°C | 2 mg/L (20°C) |
| 4-Bromobenzophenone | 261.11 | Not reported | Moderate in organics |
Biological Activity
Methanone, specifically the compound (4-bromophenyl)(4-methoxy-3-methylphenyl)-, is a phenylmethanone derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of bromine and methoxy groups, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its enzyme inhibition, receptor binding, cytotoxicity, and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of (4-bromophenyl)(4-methoxy-3-methylphenyl)- can be represented as follows:
This structure comprises a bromobenzene and a methoxy-substituted methylphenyl group, which contribute to its reactivity and biological interactions.
Enzyme Inhibition and Receptor Binding
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its interaction with various receptors, including endothelin receptors, where it shows considerable affinity for both ET_A and ET_B receptors . Such interactions suggest potential applications in treating conditions related to vascular dysfunction.
Cytotoxicity Studies
Cytotoxicity evaluations reveal that (4-bromophenyl)(4-methoxy-3-methylphenyl)- demonstrates selective cytotoxic effects against certain cancer cell lines. For instance, studies have shown that it possesses low acute toxicity with an LD50 value of approximately 2.8–2.9 mol/kg in rats . Furthermore, it has been noted for its permeability through the blood-brain barrier (BBB), indicating potential efficacy in treating central nervous system disorders .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains. It has shown promising results in inhibiting the growth of multi-drug resistant bacteria. For example, it demonstrated a minimum inhibitory concentration (MIC) of 6.25 mg/mL against XDR-Salmonella Typhi . Such findings underscore its potential as a lead compound in developing new antibacterial agents.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that (4-bromophenyl)(4-methoxy-3-methylphenyl)- exhibits unique biological profiles when compared to similar phenylmethanones. The presence of bromine and methoxy groups significantly enhances its biological activity compared to compounds lacking these substituents.
| Compound Name | Structure | MIC against S. Typhi |
|---|---|---|
| (4-Bromo-3-methylphenyl)methanol | Structure | 50 mg/mL |
| (4-Methoxyphenyl)(4-bromophenyl)methanol | Structure | 25 mg/mL |
| (4-Bromophenyl)(4-methoxy-3-methylphenyl)- | Structure | 6.25 mg/mL |
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the effects of this compound on Caco-2 cells (human colon cancer cell line), reporting high permeability and no observed carcinogenic effects at tested doses .
- Antimicrobial Testing : Another study focused on the antimicrobial activity against various strains, highlighting its effectiveness against resistant strains such as XDR-Salmonella Typhi and suggesting further exploration into its mechanism of action .
Q & A
Q. What are the optimal synthetic routes for Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)-, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation , using 4-bromobenzoyl chloride and an aromatic precursor (e.g., 4-methoxy-3-methylbenzene) with AlCl₃ as a catalyst in anhydrous nitrobenzene at 80–90°C . Post-reaction, purification via recrystallization (hexane/ethanol) yields ~60% purity. Optimization involves:
- Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 equiv.) improves acylation efficiency.
- Moisture control : Rigorous drying of solvents and reagents minimizes hydrolysis.
- Temperature modulation : Gradual heating prevents decomposition of sensitive intermediates.
Q. Table 1. Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.5–2.0 equiv. | +15–20% |
| Reaction Time | 45–60 min | Maximizes conversion |
| Solvent | Nitrobenzene | Stabilizes intermediates |
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons adjacent to electron-withdrawing groups (Br, C=O) appear at δ 7.5–8.0 ppm; methoxy protons resonate as a singlet near δ 3.8–3.9 ppm .
- X-ray Crystallography : Single-crystal XRD confirms bond lengths (C=O: 1.22 Å) and dihedral angles (~57° between aromatic rings) .
- FT-IR : C=O stretching at ~1680 cm⁻¹ and Br–C vibrations at 550–600 cm⁻¹ .
Q. How can researchers address spectral data contradictions, such as overlapping NMR signals?
- Methodological Answer :
- Use 2D NMR (COSY, HSQC) to resolve coupling patterns and assign protons/carbons. For example, HMBC correlations link the carbonyl carbon to adjacent aromatic protons .
- Cross-validate with computational models (DFT) to predict chemical shifts and compare with experimental data .
Q. What protocols ensure effective use of this compound as a reference standard in chromatography?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- GC-MS : Monitor diagnostic fragments (e.g., m/z 183 [M–Br]+) .
- Calibration : Validate against certified standards monthly and store in desiccated conditions to prevent hygroscopic degradation.
Q. What preliminary biological assays are suitable for screening its bioactivity?
- Methodological Answer :
- Cytotoxicity : MTT assay on HeLa cells (IC₅₀ determination; 0.1–100 µM range) .
- Antimicrobial Activity : Disk diffusion against E. coli and C. albicans .
- Controls : Include DMSO solvent controls (<0.1%) and positive controls (e.g., doxorubicin).
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing and stability of this compound?
- Methodological Answer :
- XRD Analysis : Identify O–H···O hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5–4.0 Å) .
- Graph Set Analysis : Classify hydrogen-bonding motifs (e.g., C(6) chains) using Etter’s rules .
- Thermal Analysis : DSC reveals melting points correlated with packing efficiency (e.g., tightly packed crystals melt at ~180°C) .
Q. What mechanistic studies elucidate its potential anticancer activity?
- Methodological Answer :
- Molecular Docking : Simulate binding to β-tubulin (PDB: 1SA0) or EGFR kinase to predict inhibition .
- Western Blotting : Quantify phosphorylation levels of apoptosis markers (e.g., caspase-3) post-treatment .
- Isotopic Labeling : Track cellular uptake using ¹⁴C-labeled analogs and autoradiography .
Q. How can synthetic yield discrepancies or byproduct formation be mitigated?
- Methodological Answer :
- Byproduct Characterization : Use LC-MS/MS to identify regioisomers (e.g., ortho-acylated products) .
- Process Optimization : Schlenk-line techniques for moisture-sensitive steps; inline FT-IR monitors reaction progression .
- Design of Experiments (DoE) : Apply factorial design to optimize temperature, catalyst loading, and solvent ratios .
Q. What advanced techniques map its electronic environment and reactive sites?
- Methodological Answer :
Q. What engineering strategies improve scalability and safety in synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Enhance heat dissipation and reduce AlCl₃ usage by 40% .
- Green Solvents : Replace nitrobenzene with cyclopentyl methyl ether (CPME) for lower toxicity .
- Safety Protocols : Hastelloy reactors resist HBr corrosion; scrubbers neutralize acidic off-gases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
